5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Chemical Structure and Properties 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 2098010-00-3) is a bicyclic heteroaromatic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a cyclopropyl group at position 2 and a 2-aminoethyl side chain at position 3. Its molecular formula is C₁₀H₁₃N₅O, with a molecular weight of 219.243 g/mol . The aminoethyl group enhances solubility in polar solvents and may facilitate salt formation (e.g., HCl or TFA salts), a common strategy to improve pharmacokinetics .
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C11H14N4O/c12-3-4-14-5-6-15-10(11(14)16)7-9(13-15)8-1-2-8/h5-8H,1-4,12H2 |
InChI Key |
QOPTVRUWYHNYPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN(C(=O)C3=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-3-aminopyrazine with ethyl chloroacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is versatile, with modifications at positions 2 and 5 significantly altering biological and physicochemical properties. Key analogues include:
Key Comparative Insights
Substituent Effects on Reactivity and Stability Cyclopropyl vs. However, it may also limit ring-opening reactions critical for prodrug activation (e.g., compared to RA-0002034, which cyclizes to form dihydropyrazolo derivatives under physiological conditions) . Aminoethyl vs. Vinyl Sulfone: The aminoethyl side chain enhances solubility and salt formation, whereas RA-0002034’s vinyl sulfone moiety enables covalent cysteine protease inhibition but suffers from rapid clearance in vivo .
Pharmacokinetic and Prodrug Potential RA-0002034 (1) exhibits poor pharmacokinetics due to high clearance, prompting exploration of dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., compound 2) as prodrugs. In contrast, phenylsulfonamide-substituted analogues (e.g., compound 8) demonstrate partial reversibility, releasing bioactive acyclic forms .
Biological Activity Antiviral Activity: RA-0002034 inhibits alphavirus nsP2 proteases, but its cyclic derivative (2) lacks antiviral activity due to irreversible cyclization . Anticancer Potential: Ferrocenyl-substituted derivatives exhibit redox-mediated cytotoxicity, a property absent in the target compound .
Synthetic Accessibility
- The target compound’s synthesis likely parallels methods for RA-0002034, involving coupling of pyrazole carboxylic acids with amine derivatives (e.g., TBTU-mediated amidation) . However, introducing the cyclopropyl group may require specialized reagents or protective strategies.
Biological Activity
5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound notable for its unique structure, which includes a cyclopropyl group and an aminoethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing pharmacological agents.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₄N₄O
- CAS Number : 413620-37-8
- Molecular Weight : 218.25 g/mol
The compound's structure contributes to its distinctive chemical properties, which may influence its biological activity. The pyrazolo[1,5-a]pyrazin framework is particularly known for various pharmacological applications.
Potential Pharmacological Effects
Research indicates that compounds with a pyrazolo[1,5-a]pyrazin core exhibit several biological activities, including:
- Anticancer Activity : Similar compounds have shown promise in cancer treatment by inhibiting tumor growth.
- Anti-inflammatory Properties : The structural characteristics may allow for interactions with inflammatory pathways.
- Kinase Inhibition : Some derivatives have been studied for their ability to inhibit specific kinases, which play crucial roles in cell signaling.
Case Studies and Research Findings
-
Anticancer Activity :
- A study exploring pyrazolo[1,5-a]pyrazin derivatives found that certain modifications led to enhanced anticancer properties. For example, compounds that retained the pyrazin core while varying substituents exhibited IC₅₀ values indicating effective inhibition of cancer cell proliferation.
-
Kinase Inhibition :
- Research on kinase inhibitors revealed that modifications in the pyrazolo structure can significantly alter potency. A derivative structurally similar to 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one showed selective inhibition of AAK1 (adaptor-associated kinase 1), highlighting the potential for targeted therapeutic applications.
-
Anti-inflammatory Effects :
- Studies on related pyrazole derivatives indicated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one may also exhibit similar properties pending further investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine | Structure | Exhibits potent anti-inflammatory activity. |
| 4-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidine | Structure | Known for selective kinase inhibition. |
| 2-(4-Fluorophenyl)imidazo[1,2-b]pyridazine | Structure | Displays anticancer properties similar to pyrazole derivatives. |
The unique combination of cyclopropyl and aminoethyl groups in 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one may confer distinct pharmacological properties compared to these related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
